

An In-depth Technical Guide to 2-(Methylamino)benzonitrile: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 2-(Methylamino)benzonitrile

Cat. No.: B176525

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Abstract

This technical guide provides a comprehensive overview of **2-(Methylamino)benzonitrile**, a significant chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. While the precise historical details of its initial discovery are not readily available in publicly accessible literature, this document consolidates available knowledge on its synthesis, physicochemical properties, and key applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the handling and utilization of this versatile compound.

Introduction: The Emergence of a Versatile Synthetic Building Block

2-(Methylamino)benzonitrile, also known as N-methylantranilonitrile, belongs to the class of aminobenzonitriles, a group of compounds featuring both an amine and a nitrile functional group attached to a benzene ring. This unique combination of functionalities imparts a rich chemical reactivity, making it a valuable precursor in the construction of various heterocyclic systems and other complex molecular architectures. The presence of the nitrile group ($C\equiv N$) offers a pathway to amines, amides, carboxylic acids, and tetrazoles, while the secondary

methylamino group (-NHCH₃) provides a nucleophilic center for a variety of chemical transformations.

Although the seminal publication detailing the first synthesis of **2-(Methylamino)benzonitrile** remains elusive in broad searches of chemical literature, its utility as a synthetic intermediate has become apparent in contemporary organic and medicinal chemistry. This guide aims to provide a thorough understanding of this compound, from its fundamental properties to its practical application in multi-step syntheses.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is paramount for its effective use in a research and development setting.

Physicochemical Properties

The key physicochemical properties of **2-(Methylamino)benzonitrile** are summarized in the table below. These properties are essential for determining appropriate solvents, reaction conditions, and purification techniques.

Property	Value	Source
CAS Number	17583-40-3	
Molecular Formula	C ₈ H ₈ N ₂	
Molecular Weight	132.16 g/mol	
Physical Form	Solid	
Purity	98% (typical)	
Storage Temperature	2-8°C, in a dark, dry, and sealed environment	

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of **2-(Methylamino)benzonitrile**. While readily available, high-resolution spectra are not

consistently published, the expected spectral features can be predicted based on its molecular structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic protons would appear in the downfield region (typically δ 7.0-7.6 ppm), with splitting patterns indicative of their substitution on the benzene ring. The N-H proton would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The N-methyl protons would present as a singlet or a doublet (if coupled to the N-H proton) in the upfield region (around δ 2.8-3.0 ppm).
- ^{13}C NMR:** The carbon NMR spectrum would display signals for the eight carbon atoms. The nitrile carbon would be observed in the downfield region (around δ 118-120 ppm). The aromatic carbons would resonate in the δ 110-150 ppm range, with the carbon attached to the amino group appearing more upfield due to its electron-donating nature. The N-methyl carbon would be found in the upfield region of the spectrum.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **2-(Methylamino)benzonitrile** provides key information about its functional groups.

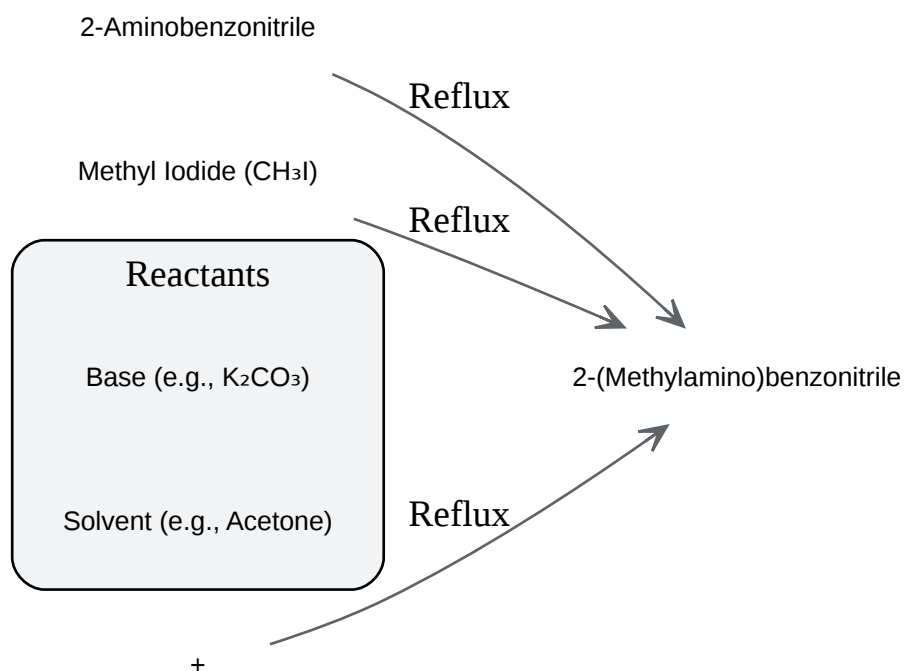
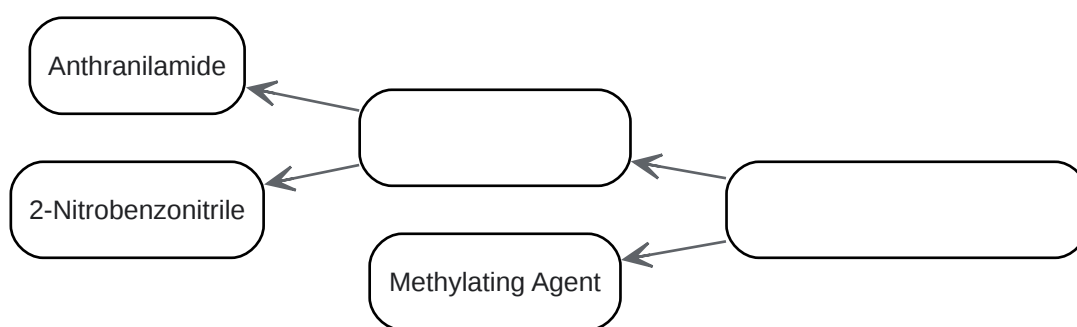
Functional Group	Expected Absorption Range (cm^{-1})	Intensity
N-H Stretch	3300-3500	Medium
C-H Stretch (Aromatic)	3000-3100	Medium
C-H Stretch (Aliphatic)	2850-2960	Medium
$\text{C}\equiv\text{N}$ Stretch (Nitrile)	2220-2260	Strong
$\text{C}=\text{C}$ Stretch (Aromatic)	1450-1600	Medium to Strong
C-N Stretch	1250-1350	Medium

Historical and Modern Synthetic Methodologies

While the exact historical origins of **2-(Methylamino)benzonitrile** are not clearly documented, its synthesis logically follows from established methods for the N-alkylation of anilines and the synthesis of benzonitriles.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic approach to **2-(Methylamino)benzonitrile** points to 2-aminobenzonitrile as the immediate precursor. The primary challenge in the synthesis is the selective mono-methylation of the primary amino group of 2-aminobenzonitrile.



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Caption: General reaction scheme for the synthesis of **2-(Methylamino)benzonitrile**.

3.2.2. Step-by-Step Experimental Procedure

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as acetone or acetonitrile.
- **Addition of Methylating Agent:** While stirring the suspension, add methyl iodide (1.1 eq) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- **Extraction:** Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and impurities.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure **2-(Methylamino)benzonitrile**.

3.2.3. Safety Considerations

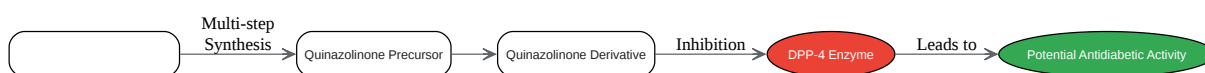
- Methyl iodide is a toxic and volatile reagent and should be handled in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Applications in Research and Drug Development

The bifunctional nature of **2-(Methylamino)benzonitrile** makes it a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry.

Synthesis of Heterocyclic Compounds

The amino and nitrile groups can participate in cyclization reactions to form various heterocyclic ring systems. A notable application is in the synthesis of quinazolinone derivatives. Some of these derivatives have been investigated for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used to treat type 2 diabetes.



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Caption: Role of **2-(Methylamino)benzonitrile** in the synthesis of potential DPP-4 inhibitors.

Building Block in Organic Synthesis

Beyond its use in constructing heterocyclic systems, **2-(Methylamino)benzonitrile** serves as a versatile building block for introducing the **2-(methylamino)benzonitrile** moiety into larger molecules. This can be particularly useful in structure-activity relationship (SAR) studies during drug discovery, where modifications to different parts of a lead compound are necessary to optimize its biological activity and pharmacokinetic properties.

Conclusion and Future Outlook

2-(Methylamino)benzonitrile is a valuable and versatile chemical intermediate with established applications in organic synthesis, particularly in the field of medicinal chemistry. While its historical discovery is not prominently documented, its utility is evident in modern research. This technical guide has provided a consolidated overview of its properties, a plausible and detailed synthetic protocol, and its key applications. As the demand for novel and complex small molecules continues to grow, particularly in the pharmaceutical industry, the importance of versatile building blocks like **2-(Methylamino)benzonitrile** is likely to increase. Future research may focus on developing more efficient and sustainable synthetic routes to this compound and exploring its application in the synthesis of new classes of biologically active molecules.

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